1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Fragment-based screening programs frequently encounter N1-H/N2-H tautomeric mixtures in NH-pyrazolo[3,4-c]pyridines, compromising NMR, SPR, and X-ray hit reproducibility. 1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine (CAS 1780461-88-2) overcomes this by N-1 alkylation, delivering a single, defined tautomeric species for unambiguous biophysical detection. • Eliminates tautomeric ambiguity-enables consistent hit calling across NMR, SPR, and crystallography • Two orthogonal growth vectors (N-6 secondary amine, C-5 position) for SAR expansion without N-1/C-3 interference • Fragment-like properties (MW 179, LogP 1.11) with CNS-compatible lipophilicity for brain-penetrant kinase inhibitor programs Supplied at ≥95% purity; shipped ambient. For R&D use only.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13302487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCC1=NN(C2=C1CCNC2)CC
InChIInChI=1S/C10H17N3/c1-3-9-8-5-6-11-7-10(8)13(4-2)12-9/h11H,3-7H2,1-2H3
InChIKeyIONMAGXNLPLPTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine: Core Identity and Procurement


1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine (CAS 1780461-88-2) is a N,3-disubstituted tetrahydropyrazolopyridine heterocycle with molecular formula C10H17N3 and molecular weight 179.26 g/mol . The compound belongs to the broader pyrazolo[3,4-c]pyridine scaffold class, which is recognized in medicinal chemistry for its utility as a fragment-based drug discovery building block and a core for kinase inhibitor design [1]. Its saturated 4,5,6,7-tetrahydro configuration distinguishes it from the fully unsaturated pyrazolo[3,4-c]pyridine ring system, conferring greater conformational flexibility and differential hydrogen-bonding capacity that can critically affect target binding [2].

Why In-Class Analogs Cannot Substitute This Compound


The pyrazolo[3,4-c]pyridine scaffold is highly sensitive to substitution pattern: the position, nature, and combination of N-1 and C-3 substituents fundamentally govern tautomeric equilibria, target engagement, and physicochemical properties [1]. Even minimal variations—such as replacing the 1,3-diethyl motif with 1-methyl or 3-ethyl alone—can shift the N1-H/N2-H tautomeric ratio, alter hydrogen-bond donor/acceptor topology, and profoundly affect kinase selectivity [2]. For instance, 3-phenyl-substituted analogs in the same scaffold achieve IC50 values of 0.87–4.3 µM in cancer cell lines, while 3-(3-fluorophenyl) derivatives span 3.0–16.0 µM [3]; the 1,3-diethyl substitution creates a distinct pharmacophore volume and lipophilicity profile (LogP ~1.11) that diverges from these aromatic-substituted comparators. Consequently, even close structural analogs cannot be assumed interchangeable for lead optimization, fragment growth, or assay validation without direct comparative data.

Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Profile vs. Mono-Substituted Analogs

The 1,3-diethyl substitution pattern yields a calculated LogP of 1.11 and a topological polar surface area (TPSA) of 29.85 Ų . In contrast, the mono-substituted analog 1-methyl-1H-pyrazolo[3,4-c]pyridine (C7H7N3, MW 133.15) has a lower LogP and reduced steric bulk, while 3-ethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine (C8H13N3, MW 151.21) occupies an intermediate space . The higher lipophilicity of the 1,3-diethyl variant increases predicted membrane permeability but also raises LogD-driven off-target binding risk, providing a trade-off that must be managed in lead optimization—a different starting point from either mono-substituted analog.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Tautomeric Stability Advantage over Unsubstituted NH Cores

Unsubstituted and N-H pyrazolo[3,4-c]pyridines exist as equilibrium mixtures of N1-H and N2-H tautomers at physiological pH, which complicates their use as fragment hits and produces ambiguous SAR [1]. The 1,3-diethyl compound, with its N-1 position fully alkylated, eliminates this tautomeric ambiguity entirely, existing as a single defined chemical species. This is a critical practical advantage over the widely used parent scaffold 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS, unsubstituted NH), which exists as a tautomeric mixture [2].

Assay Development Tautomerism Chemical Biology

Fragment Growth Vector vs. 3-Phenyl Scaffolds

In kinase inhibitor design, pyrazolo[3,4-c]pyridine derivatives with 1,3,5- or 1,3,7-substitution patterns show distinct selectivity profiles: some preferentially inhibit GSK3α/β, CLK1, and DYRK1A, while 3-phenyl-substituted analogs drive potent antiproliferative activity (IC50 range 0.87–4.3 μM) but through different mechanisms [1][2]. The 1,3-diethyl substitution—with its smaller, non-aromatic substituents compared to 3-phenyl derivatives (MW 179.26 vs. typically >250 for 3-phenyl analogs)—occupies a distinct region of fragment chemical space, allowing for divergent vectorial elaboration at the N-6 and C-5 positions of the tetrahydropyridine ring without aromatic ring steric clashes [3].

Kinase Inhibition Fragment Elaboration Structure-Activity Relationship

Pim Kinase Pan-Inhibitor Scaffold Potential

The pyrazolo[3,4-c]pyridine (6-azaindazole) core has been validated as a scaffold for developing pan-Pim kinase inhibitors with picomolar biochemical potency against Pim-1, Pim-2, and Pim-3 isoforms [1]. The 1,3-diethyl substitution pattern provides the necessary N-1 and C-3 vectors for fragment elaboration toward Pim kinase inhibitory activity, which is a patent-covered therapeutic indication (US-8853207-B2, JP-6133291-B2) [2]. In contrast, the unsubstituted parent scaffold yields inhibitors with micromolar affinity only, demonstrating that N-1/C-3 functionalization is essential for potency progression [3].

Pim Kinase Cancer Therapeutics Fragment-to-Lead

Differentiated Application Scenarios


Fragment Libraries Requiring Non-Tautomerizing Cores

Due to its N-1 alkylation, this compound eliminates tautomeric ambiguity that plagues NH-pyrazolo[3,4-c]pyridine fragments, making it suitable for fragment screening libraries where a single defined species is required for reproducible biophysical hit detection (NMR, SPR, and X-ray crystallography) [1]. It occupies fragment-like property space (MW 179, LogP 1.11) while providing two growth vectors (N-6 secondary amine, C-5 position) for subsequent elaboration.

Pim Kinase Inhibitor Lead Optimization

The 1,3-diethyl-substituted 6-azaindazole core directly maps onto the patent-validated pyrazolo[3,4-c]pyridine scaffold for pan-Pim kinase inhibition, where N-1 and C-3 functionalization is essential for achieving picomolar biochemical potency [2]. The compound enables direct SAR expansion at the N-6 and C-5 positions without requiring de novo N-1/C-3 derivatization.

Kinase Selectivity Profiling for CNS Targets

Pyrazolo[3,4-c]pyridines with 1,3-substitution patterns have demonstrated selective inhibitory activity against GSK3α/β, CLK1, and DYRK1A kinases—all implicated in neurodegenerative disorders—without significant cytotoxicity [3]. The compound's LogP of 1.11 is compatible with CNS drug-like property space, making it a candidate for brain-penetrant kinase inhibitor development where aromatic-substituted analogs may exceed optimal lipophilicity thresholds.

Vectorial Functionalization for Library Expansion

The 1,3-diethyl substitution pattern leaves the tetrahydropyridine ring (positions N-6 and C-5) available for selective functionalization, enabling systematic exploration of growth vectors as demonstrated in recent synthetic methodology studies for pyrazolo[3,4-c]pyridine scaffold diversification [4]. This supports parallel library synthesis for SAR campaigns without interference from competing N-1 or C-3 side reactions.

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